[3-(4-硝基苯基)-1-苯基吡唑-4-基]-哌啶-1-基甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a nitrophenyl group, which is a functional group consisting of a phenyl ring bonded to a nitro group. Nitrophenyl compounds are often used in the creation of dyes and as indicators in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction involving a diazo compound and a β-diketone or β-keto ester . The nitrophenyl group could potentially be introduced through a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the nitrophenyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the nitrophenyl group consists of a phenyl ring with a nitro group attached .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the nitro group in the nitrophenyl ring could be reduced to an amino group . Additionally, the compound could potentially participate in reactions involving the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, nitrophenyl compounds are often yellow to orange in color and are typically crystalline solids . Pyrazole compounds, on the other hand, are typically colorless and have a slight aromatic odor .科学研究应用
红外光谱和分子对接研究
- Panicker 等人 (2015) 进行的一项研究探讨了类似化合物的红外光谱,分析了其振动波数和分子对接结果。这项研究表明该化合物具有抗利什曼原虫的活性潜力 (Panicker 等人,2015)。
合成和反应性
- Abdallah 等人 (2007) 研究了 4-硝基苯基-1-哌啶苯乙烯的合成和反应性,发现其具有形成各种衍生物(包括哒嗪和恶二唑)的潜力 (Abdallah 等人,2007)。
σ-1 受体的放射性标记探针
- Waterhouse 等人 (1997) 合成了几种卤代哌啶作为潜在的 δ 受体配体,并评估了它们的结合亲和力,表明它们可用作体内层析成像研究的探针 (Waterhouse 等人,1997)。
反应的动力学和机理
- Castro 等人 (2001) 研究了硝基苯基硫代碳酸酯与脂环胺反应的动力学和机理,提供了对相互作用过程和各种取代基影响的见解 (Castro 等人,2001)。
对映异构体拆分和模拟研究
- Ali 等人 (2016) 对硝基苯基哌啶衍生物进行了对映异构体拆分和模拟研究,重点关注手性识别机制以及在各种基质中拆分对映异构体的潜在应用 (Ali 等人,2016)。
合成和生物学评估
- Opletalová 等人 (2006) 合成了硝基苯基丙烯酮并评估了它们的抗真菌、抗分枝杆菌和抑制光合作用的活性,突出了该化合物在医学应用中的潜力 (Opletalová 等人,2006)。
抗精神病药
- Boswell 等人 (1978) 探索了苯基-4-哌啶基甲酮作为抗精神病药物,证明了它们在精神病治疗中的潜力 (Boswell 等人,1978)。
合成和抗白血病活性
- Vinaya 等人 (2011) 合成了哌啶衍生物并评估了它们对人白血病细胞的抗增殖活性,表明它们在癌症治疗中的潜力 (Vinaya 等人,2011)。
作用机制
Target of Action
The primary target of this compound is the soluble epoxide hydrolase (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . They play a crucial role in the metabolism of endogenous chemical mediators involved in blood pressure regulation and inflammation .
Mode of Action
The compound interacts with sEH enzymes, inhibiting their activity . The inhibition of sEH enzymes can lead to a decrease in blood pressure elevation and inflammatory roles . The compound shows varying degrees of selectivity towards the sEH enzymes .
Biochemical Pathways
The inhibition of sEH enzymes affects the metabolism of endogenous chemical mediators involved in blood pressure regulation and inflammation . This can lead to a reduction in blood pressure and inflammation, providing potential therapeutic benefits .
Pharmacokinetics
The compound’s molecular weight (23425) and structure suggest that it may have reasonable bioavailability
Result of Action
The inhibition of sEH enzymes by this compound can lead to a decrease in blood pressure elevation and inflammatory roles . This suggests that the compound could potentially be used in the treatment of conditions related to high blood pressure and inflammation .
属性
IUPAC Name |
[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-21(23-13-5-2-6-14-23)19-15-24(17-7-3-1-4-8-17)22-20(19)16-9-11-18(12-10-16)25(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKCNARHNUPWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。